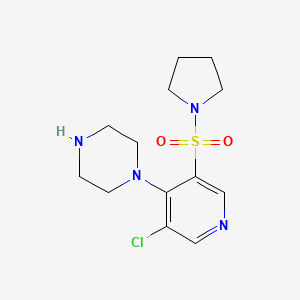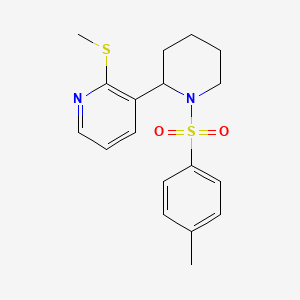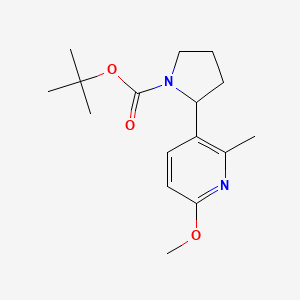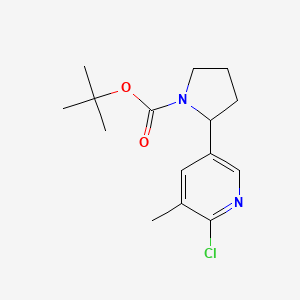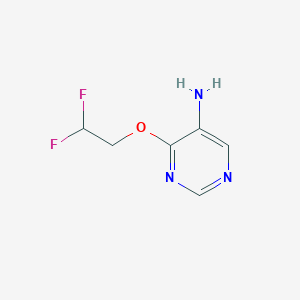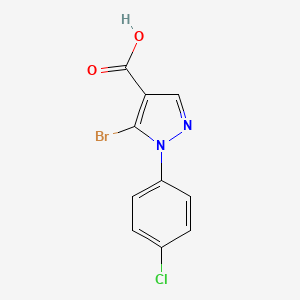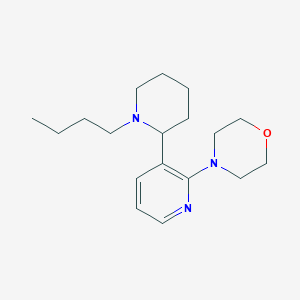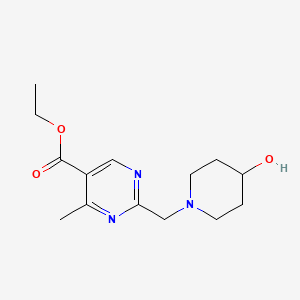
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as urea and β-diketones.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
化学反应分析
Types of Reactions
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)-4-methylpyrimidine-5-carboxylate: shares structural similarities with other piperidine and pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad spectrum of activities. Its specific combination of functional groups and rings makes it a versatile compound for various scientific and medicinal applications.
属性
分子式 |
C14H21N3O3 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-3-20-14(19)12-8-15-13(16-10(12)2)9-17-6-4-11(18)5-7-17/h8,11,18H,3-7,9H2,1-2H3 |
InChI 键 |
MDCIQHXASFUSHY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1C)CN2CCC(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


